molecular formula C16H11Cl2N3O4S B2681236 2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886921-46-6

2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2681236
CAS No.: 886921-46-6
M. Wt: 412.24
InChI Key: GREZBNZMVISIJL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, a methanesulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the benzamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include the purification of intermediates and the final compound using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

2,4-dichloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)13-5-3-2-4-11(13)15-20-21-16(25-15)19-14(22)10-7-6-9(17)8-12(10)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREZBNZMVISIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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